Oct-2-enyl acetate
Description
Oct-2-enyl acetate (CAS 3913-80-2), also known as trans-2-octen-1-yl acetate or (E)-oct-2-enyl acetate, is an unsaturated ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is characterized by an (E)-configured double bond at the second carbon of the octenyl chain and an acetate group at the terminal position. This compound is widely used in flavor and fragrance industries due to its green, fruity odor profile . Key identifiers include FEMA No. 3516 (flavoring agent), UNII-9I792BSW7F, and DSSTox ID DTXSID70192380 .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
oct-2-enyl acetate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
MBRLTLPMVMFRTJ-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCOC(=O)C |
Canonical SMILES |
CCCCCC=CCOC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares Oct-2-enyl acetate with four related esters: Octyl acetate, 2-Octanol acetate, 1-Octen-3-yl acetate, and 2-Ethylhexyl acetate.
Key Observations :
- Unsaturation vs. Saturation : this compound’s double bond enhances its reactivity and volatility compared to saturated analogs like octyl acetate .
- Branching Effects: Branched esters (e.g., 2-ethylhexyl acetate) exhibit lower melting points and higher solubility in nonpolar solvents than linear or unsaturated variants .
- Positional Isomerism: The double bond position in 1-octen-3-yl acetate alters its odor profile, favoring earthy/mushroom notes over the fresh-green aroma of this compound .
Research Findings on Reactivity and Stability
- α-Helix Stabilization : Pham et al. (2013) demonstrated that Oct-2-enyl staples (vs. Oct-4-enyl) in peptide chemistry provide superior α-helix stabilization due to optimal positioning of the double bond for hydrophobic interactions .
- Oxidative Stability : The (E)-double bond in this compound confers moderate resistance to oxidation compared to saturated esters, but it is less stable than fully hydrogenated analogs like octyl acetate .
Q & A
Basic: What are the recommended spectroscopic techniques for characterizing Oct-2-enyl acetate, and how should data interpretation be optimized?
Methodological Answer:
this compound (C₁₀H₂₀O₂) is best characterized using nuclear magnetic resonance (NMR) for structural elucidation. For ¹H NMR , focus on the acetate methyl group (δ ~2.05 ppm) and the alkene protons (δ ~5.3-5.5 ppm, depending on stereochemistry). ¹³C NMR should confirm the carbonyl carbon (δ ~170-175 ppm). Pair with gas chromatography-mass spectrometry (GC-MS) for purity assessment, using a polar column (e.g., DB-WAX) to resolve isomers. For trace analysis, high-performance liquid chromatography (HPLC) with UV detection at 210 nm is recommended .
Basic: What synthetic routes are most effective for laboratory-scale preparation of this compound?
Methodological Answer:
The esterification of 2-octenol with acetic acid, catalyzed by sulfuric acid (H₂SO₄) or enzyme-based systems (e.g., lipases), is a standard approach. Key parameters:
- Molar ratio : 1:1.2 (alcohol:acetic acid) to drive equilibrium.
- Catalyst load : 1-5% (w/w) for enzymatic; 0.5-1% for H₂SO₄.
- Purification : Fractional distillation under reduced pressure (boiling point ~195-200°C).
Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase .
Advanced: How can computational methods resolve contradictions in reported reaction yields of this compound under varying catalytic conditions?
Methodological Answer:
Contradictions often arise from differences in substrate accessibility or catalyst deactivation . Use density functional theory (DFT) to model the esterification transition state, identifying steric or electronic barriers. Pair with kinetic Monte Carlo simulations to compare experimental vs. theoretical activation energies. For enzyme-catalyzed reactions, molecular docking (e.g., AutoDock Vina) can predict binding affinities of 2-octenol to lipase active sites, explaining yield disparities .
Advanced: What strategies are recommended for analyzing the stereochemical influence of this compound in lipid bilayer interactions?
Methodological Answer:
Use molecular dynamics (MD) simulations (e.g., GROMACS) to model the compound’s insertion into lipid bilayers. Key parameters:
- Force fields : CHARMM36 or Lipid14 for acyl chain dynamics.
- Order parameters : Calculate Sₚₐₗₘ to assess alignment with bilayer hydrophobic core.
Validate with differential scanning calorimetry (DSC) to measure phase transition temperature shifts in model membranes (e.g., DPPC liposomes) .
Basic: What safety protocols are critical when handling this compound in high-temperature reactions?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.3 mmHg at 25°C).
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles.
- Spill management : Absorb with vermiculite; neutralize with sodium bicarbonate.
Refer to Safety Data Sheets (SDS) for flammability data (flash point ~80°C) and first-aid measures for eye/skin exposure .
Advanced: How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic pathways of this compound in biological systems?
Methodological Answer:
Incorporate ¹³C-labeled acetic acid during synthesis to trace acetate group metabolism. For in vivo studies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
